molecular formula C18H16O7S B2901923 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 864753-07-1

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B2901923
CAS No.: 864753-07-1
M. Wt: 376.38
InChI Key: JSCQJFTYEZUMJR-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic coumarin derivative characterized by a methanesulfonate ester group at the 7-position of the coumarin scaffold and a 2,5-dimethoxyphenyl substituent at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELXL for refinement ) and computational tools (e.g., WinGX for visualization ).

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-6-7-16(23-2)14(9-12)15-8-11-4-5-13(25-26(3,20)21)10-17(11)24-18(15)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQJFTYEZUMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the chromenone class. Its unique structural features confer significant biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16O7S
  • Molecular Weight : 368.38 g/mol

The compound features a chromenone moiety linked to a methanesulfonate group, which enhances its solubility and bioavailability.

Biological Activity

The biological activities of this compound can be summarized in the following table:

Activity Mechanism References
AChE InhibitionBinds to the active site of acetylcholinesterase
MAO-B InhibitionCompetitive inhibition of monoamine oxidase B
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes
AntimicrobialDisrupts microbial membranes, effective against various pathogens
  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical for neurotransmitter regulation.
  • Antioxidant Activity : It acts as a potent antioxidant by scavenging free radicals, thus protecting cells from oxidative stress and reducing the risk of chronic diseases.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting COX and LOX enzymes, which play crucial roles in the inflammatory response.
  • Antimicrobial Properties : Its ability to disrupt microbial cell membranes contributes to its antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • A study demonstrated that derivatives of this compound exhibited notable antimicrobial properties against resistant strains of bacteria and fungi, suggesting its application in developing new antimicrobial agents.
  • Another research focused on its cytotoxic effects against cancer cell lines. The compound displayed lower cytotoxicity while maintaining potent inhibitory activity against cancer cell proliferation, making it an attractive candidate for further drug development .

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely on crystallographic tools like SHELXL for refining bond lengths/angles and WinGX/ORTEP for visualizing anisotropic displacement parameters . For example:

  • The target compound’s methanesulfonate group would require precise refinement of sulfur-oxygen bonds (∼1.44 Å) using SHELXL .
  • WinGX could generate overlays to compare the planarity of the target compound’s coumarin core with cyclopenta-fused analogs .

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